

Application Notes: Synthesis of Phenanthrenes Utilizing 1,2-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dichloro-2-methylpropane

Cat. No.: B1581248

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the use of **1,2-dichloro-2-methylpropane** as a mild oxidant in the iron-catalyzed [4+2] benzannulation for the synthesis of substituted phenanthrenes. This method provides an efficient and versatile route to a variety of phenanthrene derivatives from readily available alkynes and biaryl Grignard reagents under mild reaction conditions. Detailed experimental protocols, quantitative data on substrate scope and yields, and a proposed reaction mechanism are presented to facilitate the application of this methodology in synthetic chemistry and drug development.

Introduction

Phenanthrenes are a class of polycyclic aromatic hydrocarbons that form the core structure of numerous natural products, pharmaceuticals, and materials with significant biological and optical properties. The development of efficient synthetic routes to functionalized phenanthrenes is of considerable interest. A notable advancement in this area is the iron-catalyzed [4+2] benzannulation of alkynes with 2-biaryl Grignard reagents, which employs **1,2-dichloro-2-methylpropane** as a crucial mild oxidant.^{[1][2]} This reaction proceeds at room temperature, tolerates a range of functional groups, and utilizes an inexpensive and environmentally benign iron catalyst.^[1]

Application in Phenanthrene Synthesis

1,2-dichloro-2-methylpropane serves as a key component in the iron-catalyzed synthesis of 9-substituted and 9,10-disubstituted phenanthrenes. The reaction involves the coupling of internal or terminal alkynes with 2-biaryl or 2-alkenylphenyl Grignard reagents.[\[1\]](#) The process is characterized by its mild conditions (typically room temperature) and short reaction times (around 1 hour), offering a practical alternative to traditional phenanthrene syntheses.[\[1\]](#)

Key Features:

- Mild Reaction Conditions: The reaction proceeds smoothly at ambient temperature.
- High Efficiency: Moderate to excellent yields of phenanthrene derivatives are achievable.[\[1\]](#)
- Functional Group Tolerance: The reaction is compatible with sensitive functional groups such as bromides and olefins.[\[1\]](#)
- Versatility: Applicable to a wide range of both terminal and internal alkynes, as well as various biaryl Grignard reagents.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the yields of various phenanthrene derivatives synthesized using the iron-catalyzed [4+2] benzannulation with **1,2-dichloro-2-methylpropane** as the oxidant.

Table 1: Synthesis of 9,10-Disubstituted Phenanthrenes from Internal Alkynes

Entry	Biaryl Grignard Reagent	Alkyne	Product	Yield (%)
1	2- Phenylphenylma gnesium bromide	Diphenylacetylen e	9,10- Diphenylphenant hrene	95
2	2- Phenylphenylma gnesium bromide	1,2-Di(p- tolyl)acetylene	9,10-Di(p- tolyl)phenanthren e	92
3	2- Phenylphenylma gnesium bromide	1,2-Di(p- methoxyphenyl)a cetylene	9,10-Di(p- methoxyphenyl)p henanthrene	85
4	2-(p- Tolyl)phenylmag nesium bromide	Diphenylacetylen e	2-Methyl-9,10- diphenylphenant hrene	93
5	2-(p- Methoxyphenyl)p henylmagnesium bromide	Diphenylacetylen e	2-Methoxy-9,10- diphenylphenant hrene	88

Table 2: Synthesis of 9-Substituted Phenanthrenes from Terminal Alkynes

Entry	Biaryl Grignard Reagent	Alkyne	Product	Yield (%)
1	2- Phenylphenylma gnesium bromide	Phenylacetylene	9- Phenylphenanthr ene	82
2	2- Phenylphenylma gnesium bromide	1-Hexyne	9- Butylphenanthre ne	75
3	2- Phenylphenylma gnesium bromide	(Trimethylsilyl)ac etylene	9- (Trimethylsilyl)ph enanthrene	78
4	2-(p- Tolyl)phenylmag nesium bromide	Phenylacetylene	2-Methyl-9- phenylphenanthr ene	85
5	2-(p- Bromophenyl)ph enylmagnesium bromide	Phenylacetylene	2-Bromo-9- phenylphenanthr ene	70

Experimental Protocols

General Procedure for the Iron-Catalyzed Synthesis of Phenanthrenes

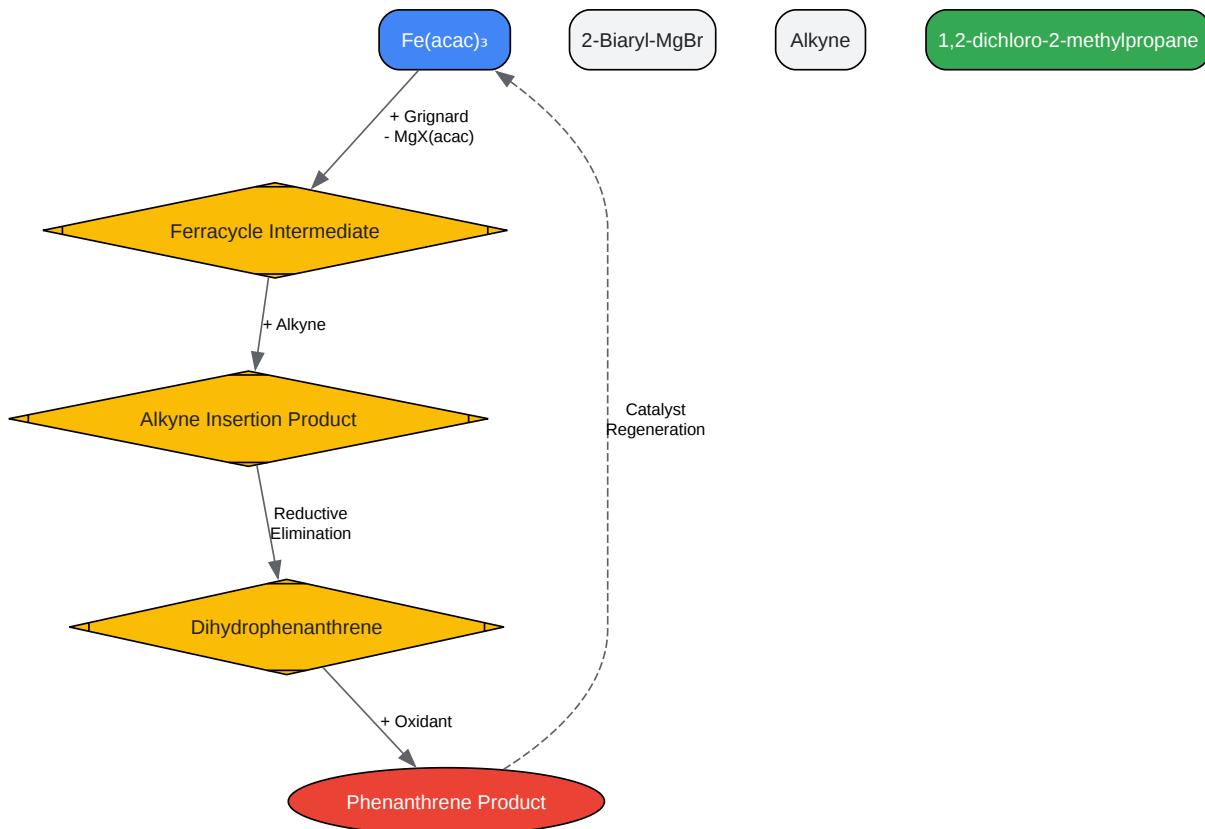
Materials:

- Anhydrous diethyl ether (Et₂O)
- Iron(III) acetylacetone (Fe(acac)₃)
- 4,4'-Di-tert-butyl-2,2'-bipyridyl (dtbpy)
- 2-Biaryl magnesium bromide (or related Grignard reagent) solution in THF/toluene

- Alkyne
- **1,2-Dichloro-2-methylpropane**
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Silica gel for column chromatography

Protocol:

- To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add Fe(acac)₃ (5 mol %) and dtbpy (10 mol %).
- Add anhydrous diethyl ether.
- To this suspension, add the 2-biaryl magnesium bromide solution (2.0 equivalents) at room temperature.
- A solution of the alkyne (1.0 equivalent) and **1,2-dichloro-2-methylpropane** (2.0 equivalents) in anhydrous diethyl ether is then added dropwise to the reaction mixture over 10 minutes.
- Stir the resulting mixture at room temperature for 1 hour.
- Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired phenanthrene derivative.


Mechanistic Overview & Diagrams

The reaction is proposed to proceed through an iron-catalyzed C-H bond activation pathway. The biaryl Grignard reagent reacts with the iron catalyst to form a diaryliiron species, which then undergoes cyclometalation to form a ferracycle intermediate. The alkyne inserts into an iron-carbon bond of the ferracycle, and subsequent reductive elimination yields a dihydrophenanthrene intermediate. Finally, oxidation by **1,2-dichloro-2-methylpropane** affords the aromatic phenanthrene product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for phenanthrene synthesis.

[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for phenanthrene synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenanthrene synthesis by iron-catalyzed [4+2] benzannulation between alkyne and biaryl or 2-alkenylphenyl Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Synthesis of Phenanthrenes Utilizing 1,2-Dichloro-2-methylpropane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581248#application-of-1-2-dichloro-2-methylpropane-in-the-synthesis-of-phenanthrenes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com